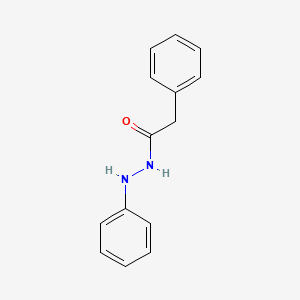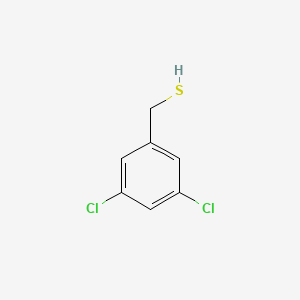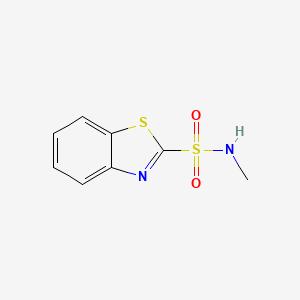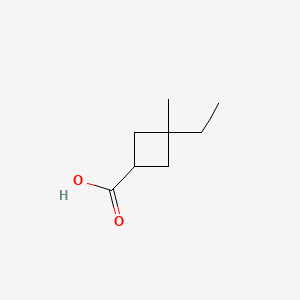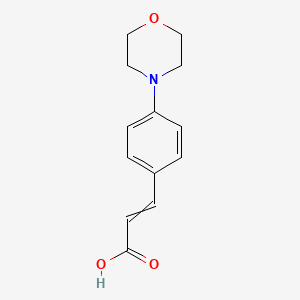
3-(4-morpholin-4-ylphenyl)prop-2-enoic Acid
Vue d'ensemble
Description
3-(4-morpholin-4-ylphenyl)prop-2-enoic Acid, also known as MPPA, is a compound with significant interest from the scientific community due to its potential applications in various fields of research and industry. It has a molecular weight of 233.27 .
Molecular Structure Analysis
The IUPAC name for this compound is (2E)-3- [4- (4-morpholinyl)phenyl]-2-propenoic acid . The InChI code is 1S/C13H15NO3/c15-13(16)6-3-11-1-4-12(5-2-11)14-7-9-17-10-8-14/h1-6H,7-10H2, (H,15,16)/b6-3+ .Applications De Recherche Scientifique
Synthesis and Biological Activities
3-(4-morpholin-4-ylphenyl)prop-2-enoic Acid and its derivatives are significant in the synthesis of biologically active heterocyclic compounds. They have been used in the creation of novel compounds with potential biological activities. For instance, compounds synthesized from 3-(morpholin-4-yl)propionic acid have shown promise in various biological applications, including antimicrobial, anti-inflammatory, and central nervous system activities (L. Mazur, M. Pitucha, Z. Rzączyńska, 2007).
Chemical Properties and Reactions
The chemical properties of these compounds facilitate their use in diverse chemical reactions. For example, their role in the synthesis of pyrimidin-2-amines from prop-2-en-1-ones highlights their versatility in organic synthesis (J. Thanusu, Kanagarajan, M. Gopalakrishnan, 2010). Additionally, their use in the Petasis reaction demonstrates their utility in enantioselective synthesis, contributing to the field of chiral chemistry (T. Koolmeister, M. Södergren, M. Scobie, 2002).
Crystallography and Molecular Docking
Studies in crystallography have used these compounds to understand molecular structures and interactions, such as in the analysis of dimethomorph and its crystal structure (Gihaeng Kang, Jineun Kim, Eunjin Kwon, Tae Ho Kim, 2015). Molecular docking studies also utilize these compounds for in silico screening of bioactive compounds, contributing to the development of new pharmaceuticals (A. B. S. Khumar, M. R. Ezhilarasi, B. Prabha, 2018).
Applications in Material Science
These compounds find applications in material science, such as in the synthesis and characterization of novel liquid crystal aligning agents. They demonstrate potential in improving the performance of liquid crystal displays (G. Hegde, Rasha Ata Alla, A. Matharu, L. Komitov, 2013).
Propriétés
IUPAC Name |
3-(4-morpholin-4-ylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(16)6-3-11-1-4-12(5-2-11)14-7-9-17-10-8-14/h1-6H,7-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIOADUSEPAKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358345 | |
| Record name | (2E)-3-(4-MORPHOLIN-4-YLPHENYL)ACRYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66377-37-5 | |
| Record name | (2E)-3-(4-MORPHOLIN-4-YLPHENYL)ACRYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B3055621.png)
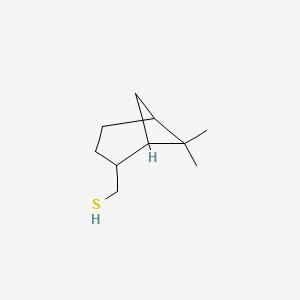
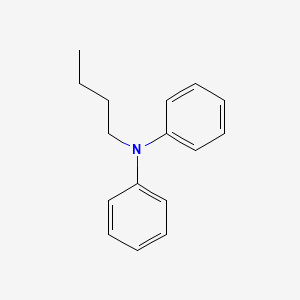
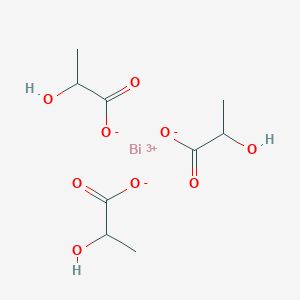

![1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B3055629.png)
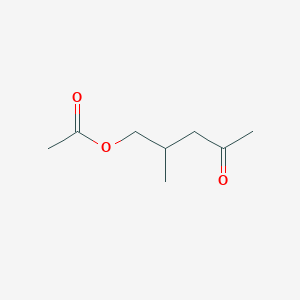
![2-Naphthalenamine, N-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B3055631.png)
